N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide
Overview
Description
BMA-190 is a novel chemical compound that belongs to the class of piperidine derivatives. It was first synthesized by researchers at the University of California, San Diego, and has since been studied for its potential therapeutic properties in various areas of research.
Mechanism of Action
BMA-190 acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, addiction, and neuroprotection. By blocking the sigma-1 receptor, BMA-190 may modulate the activity of other proteins and neurotransmitters, leading to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that BMA-190 can modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. In terms of physiological effects, BMA-190 has been shown to reduce pain sensitivity and reduce drug cravings and withdrawal symptoms in animal models.
Advantages and Limitations for Lab Experiments
One advantage of BMA-190 is its selectivity for the sigma-1 receptor, which may reduce the potential for off-target effects. However, one limitation is that the compound is relatively new and has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on BMA-190. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an alternative to opioid-based pain medications, which have a high risk of addiction and overdose. Additionally, further research is needed to fully understand the safety and efficacy of BMA-190 in humans and to identify any potential side effects or drug interactions.
In conclusion, BMA-190 is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. While further research is needed to fully understand its safety and efficacy, BMA-190 shows promise as a treatment for various conditions, including neurodegenerative diseases, pain management, and addiction treatment.
Scientific Research Applications
BMA-190 has been studied for its potential therapeutic properties in various areas of research, including neuroscience, pain management, and addiction treatment. In neuroscience, BMA-190 has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In pain management, BMA-190 has been shown to have analgesic properties and may be a promising alternative to opioid-based pain medications. In addiction treatment, BMA-190 has been studied for its potential to reduce drug cravings and withdrawal symptoms.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2-methylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-5-6-10-20(17)25-16-21(24)22-19-11-13-23(14-12-19)15-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZUAMPXSFKKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(2-methylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.